5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol
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Overview
Description
5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by the presence of a 1,2-diphenylethylene moiety. This compound is notable for its structural features, which include a nitrophenyl group and a dihydroxybenzene moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of a suitable precursor, followed by a series of steps to introduce the ethenyl and dihydroxybenzene groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and various acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized aromatic compounds.
Scientific Research Applications
5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol exerts its effects involves interactions with various molecular targets. For instance, it can bind to enzymes and inhibit their activity, affecting metabolic pathways. The compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: 5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol, a well-known stilbene with antioxidant properties.
Benzofuran-stilbene hybrids: Compounds that combine benzofuran and stilbene moieties, exhibiting unique antioxidative activities.
Uniqueness
5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to other stilbenes. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
823804-68-8 |
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Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
5-[2-(4-nitrophenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H11NO4/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18)19/h1-9,16-17H |
InChI Key |
JJNQRIBTBNZQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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